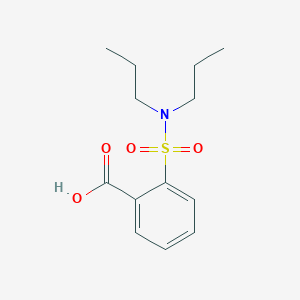

2-(Dipropylsulfamoyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(dipropylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-8-6-5-7-11(12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAFLQVYVWVEFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Dipropylsulfamoyl Benzoic Acid and Its Derivatives

Strategies for ortho-Sulfamoylation of Benzoic Acid Scaffolds

The introduction of a sulfamoyl group at the ortho position of a benzoic acid presents a synthetic challenge due to the electronic and steric properties of the carboxyl group. However, various direct and indirect methods have been developed to achieve this transformation.

Direct and Indirect Synthetic Routes

Direct C-H sulfonylation offers an atom-economical approach to installing a sulfonyl group. Copper-mediated ortho C-H bond sulfonylation of benzoic acid derivatives has been achieved using a directing group strategy. nih.gov For instance, employing an 8-aminoquinoline (B160924) moiety as a bidentate directing group allows for the regioselective synthesis of various aryl sulfones in good yields. nih.gov While this method focuses on sulfones, it highlights the potential for directed C-H functionalization to access ortho-substituted benzoic acids.

Another approach involves the ortho-metalation of unprotected benzoic acids. Treatment with strong bases like s-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) can lead to deprotonation specifically at the position ortho to the carboxylate group. organic-chemistry.org This lithiated intermediate can then, in principle, be reacted with a suitable sulfur-based electrophile to introduce the sulfamoyl precursor.

Indirect routes often rely on the use of pre-functionalized starting materials or multi-step sequences. For example, a synthetic pathway could begin with a molecule already containing the desired substitution pattern, which is then converted to the target benzoic acid derivative.

Chlorosulfonation and Subsequent Amination Approaches

A common and well-established method for introducing a sulfamoyl group onto an aromatic ring is through chlorosulfonation followed by amination. nih.gov This two-step process involves the initial reaction of the benzoic acid with chlorosulfonic acid to form the corresponding sulfonyl chloride. nih.govrsc.org This intermediate is then reacted with an amine, in this case, dipropylamine, to yield the desired sulfonamide.

The chlorosulfonation of electron-deficient rings like benzoic acid can require forcing conditions, such as an excess of chlorosulfonic acid and elevated temperatures. nih.gov The resulting sulfonyl chloride is often used in the subsequent amination step without extensive purification. rsc.org The amination reaction itself is typically carried out by treating the sulfonyl chloride with the appropriate amine. nih.gov This approach has been successfully applied to synthesize a variety of sulfamoyl-benzamide derivatives. nih.gov

A notable example is the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, where 2,4-dichlorotrichloromethylbenzene is reacted with chlorosulfonic acid, followed by aminolysis and acidification to yield the final product. google.com

Functional Group Interconversions and Derivatization at the Carboxyl Moiety

The carboxylic acid group of 2-(dipropylsulfamoyl)benzoic acid is a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives such as esters and amides.

Formation of Activated Carboxylic Acid Derivatives (e.g., Acid Chlorides, Mixed Anhydrides, Active Esters)

To facilitate reactions such as esterification and amidation, the carboxylic acid is often converted into a more reactive form. Standard methods for activating carboxylic acids can be employed. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the corresponding acid chloride.

Alternatively, the carboxylic acid can be transformed into a mixed anhydride (B1165640) or an active ester. Carbodiimide (B86325) coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are commonly used to generate an active ester intermediate in situ, which then readily reacts with nucleophiles like alcohols or amines. nih.gov This method has been utilized for the synthesis of sulfamoyl-benzamide derivatives. nih.gov

Esterification and Hydrolytic Pathways for Carboxylic Acid Transformation

Esterification of the carboxylic acid can be achieved through various methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a classic approach. Alternatively, reaction of the activated carboxylic acid derivative (e.g., acid chloride) with an alcohol provides a high-yielding route to the corresponding ester.

Hydrolysis of ester derivatives back to the carboxylic acid can be accomplished under either acidic or basic conditions. Saponification, using a base such as sodium hydroxide, followed by acidic workup is a common and effective method for ester cleavage.

Derivatization at the Sulfamoyl Nitrogen Atom

Modification of the substituents on the sulfamoyl nitrogen atom provides another avenue for creating derivatives of this compound. While the parent compound contains two propyl groups, these can be varied to introduce different alkyl or aryl functionalities.

The synthesis of such derivatives would typically involve the reaction of 2-(chlorosulfonyl)benzoic acid with a different primary or secondary amine during the amination step. For example, reacting the sulfonyl chloride with amines such as cyclopropylamine (B47189) or morpholine (B109124) leads to the formation of the corresponding N-substituted sulfamoylbenzoic acids. nih.gov This modularity allows for the systematic exploration of the structure-activity relationships of this class of compounds.

N-Alkylation and N-Arylation Strategies

The synthesis of N-substituted 2-(sulfamoyl)benzoic acids, including the dipropyl variant, is a key strategy for creating diverse chemical entities. The core approach often involves the reaction of a starting benzoic acid derivative with an appropriate amine or the modification of a pre-existing sulfonamide.

A common method for preparing N,N-dialkylsulfamylbenzoic acids involves reacting the corresponding carboxybenzenesulfonyl chloride with the desired dialkylamine. researchgate.net For instance, the synthesis of p-(di-n-propylsulphamyl)benzoic acid, an isomer of the title compound, is achieved by reacting p-carboxybenzenesulphonyl chloride with di-n-propylamine. researchgate.net This general methodology can be adapted for the ortho-isomer by starting with 2-carboxybenzenesulfonyl chloride. The reaction mixture is typically treated with a weak base, like a bicarbonate solution, to remove byproducts before acidifying the filtrate to precipitate the final product. researchgate.net

Further N-alkylation strategies have been explored for creating more complex analogs. For example, in the synthesis of sulfamoyl benzoic acid (SBA) analogs, 2-sulfamoylbenzoic acid ethyl ester can be reacted with various bromoalkyl compounds in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to yield N-alkylated products. nih.gov This approach highlights the utility of starting with a primary or secondary sulfonamide and introducing alkyl groups. N-alkylation of a secondary sulfonamide precursor with 5-bromopent-1-ene has also been demonstrated in the synthesis of pyrrolobenzothiadiazepine precursors, showcasing a versatile strategy for introducing alkenyl chains. nih.gov

N-arylation, the introduction of an aryl group to the sulfonamide nitrogen, is another important diversification technique. The Chan-Evans-Lam (CEL) coupling reaction, which uses a copper catalyst to couple arylboronic acids with N-H bonds, is a powerful method for this transformation. nih.gov This has been successfully applied to the N-arylation of indazol-3-ones, which contain an amide-type nitrogen, suggesting its potential applicability to 2-(sulfamoyl)benzoic acid derivatives. nih.gov

| Reactants | Reagents & Conditions | Product Type | Yield | Ref |

| 2,4-dichlorobenzoic acid, Chlorosulfonic acid | N-methylpyrrolidone, Sodium sulfate, 145°C | 2,4-dichloro-5-carboxybenzenesulfonyl chloride | - | patsnap.com |

| 2-sulfamoylbenzoic acid ethyl ester, 2-(Bromoalkyl)benzo[de]isoquinoline-1,3-dione | K₂CO₃, DMF | N-alkylated SBA analogs | Moderate | nih.gov |

| 2-azidobenzenesulfonamide, 5-bromopent-1-ene | - | N-pentenyl sulfonamide | - | nih.gov |

| N(1)-benzyl-indazol-3-(2H)-ones, Arylboronic acids | Copper complex | N(2)-arylindazol-3(2H)-ones | Good-to-excellent | nih.gov |

Formation of Schiff Bases and Related Imines from the Sulfamoyl Moiety

The formation of a classical Schiff base or imine directly from the nitrogen atom of N,N-dialkylated sulfonamides like this compound is chemically challenging due to the absence of a proton on the nitrogen and the electron-withdrawing nature of the adjacent sulfonyl group. However, the broader class of sulfonamide-containing Schiff bases is well-established, typically formed by the condensation of an aldehyde or ketone with a primary sulfonamide (containing an -SO₂NH₂ group). nih.govresearchgate.net

In these established syntheses, a primary amine on the sulfonamide-containing molecule reacts with a carbonyl group. nih.govnih.govmathewsopenaccess.com For example, 3-aminobenzenesulfonamide (B1265440) and 4-aminobenzenesulfonamide readily condense with aldehydes in the presence of a catalytic amount of acid to form the corresponding imines. nih.gov The resulting imine group (-C=N-) is a key structural feature responsible for various biological activities. researchgate.netnih.gov

While direct imine formation from the N,N-dipropylsulfamoyl nitrogen is not typical, related reactions involving this moiety have been reported. For instance, a protective group strategy involves reacting a sulfamoyl group with dimethylformamide (DMF) to form an N,N-dimethylaminomethyleneaminosulfonyl group. google.com This protecting group can be subsequently removed. This transformation, while not forming a stable imine in the final product, involves the temporary formation of an aminal-like structure at the sulfamoyl nitrogen, demonstrating its capacity for reaction under specific conditions. google.com

| Reactant 1 | Reactant 2 | Conditions | Product | Ref |

| Aromatic aldehyde | Primary sulfonamide | Methanol, Formic acid (cat.), Reflux | Sulfonamide imine | nih.gov |

| Salicylaldehyde | Diamine compound | Anhydrous ethanol, Reflux | N,N-disubstituted Schiff base | nih.gov |

| Cefuroxime (-NH₂ group) | Salicylaldehyde | 80°C, 8 hours | N-salicylcefuroxime Schiff base | mathewsopenaccess.com |

| 4-chloro-5-sulfamoylbenzoic acid | Dimethylformamide (DMF) | -10°C to RT | 4-Chloro-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid | google.com |

Directed Analog Synthesis and Scaffold Diversification Approaches

Directed analog synthesis and scaffold diversification are crucial for optimizing the properties of a lead compound like this compound. These medicinal chemistry strategies involve systematic modifications of the molecule to explore the structure-activity relationship (SAR).

One major approach is the modular synthesis where different parts of the scaffold can be independently modified. For sulfamoylbenzamide derivatives, a structure can be divided into distinct parts, allowing for the introduction of various alkyl, cycloalkyl, and aryl groups to build a diverse library of analogs. nih.gov A common synthetic route involves the chlorosulfonation of a benzoic acid precursor, followed by reaction with an amine to form the sulfonamide, and subsequent amide coupling to complete the scaffold. nih.govnih.govrsc.org

Another key strategy is scaffold hopping, where the core structure is replaced by a bioisosteric equivalent to explore new chemical space while retaining desired interactions. For a 2-(sulfonamido)-N-benzamide core, this was achieved by synthesizing amide bioisosteres like benzimidazoles, triazoles, and oxadiazoles. nih.gov These were prepared through multi-step sequences, for example, by coupling the sulfonamide benzoic acid with 1,2-diaminophenyl and then inducing cyclization to form the benzimidazole. nih.gov

Isosteric replacement within the core scaffold is also a powerful tool. In the development of lysophosphatidic acid (LPA) receptor agonists, a thiophene (B33073) group in a lead compound was replaced with a sulfamoyl benzoic acid moiety. nih.govcornell.edunih.gov This led to the synthesis of numerous analogs where the linker length, tail groups, and substitutions on the benzoic acid ring were systematically varied to improve potency and selectivity. nih.govresearchgate.net These diversification efforts have led to the identification of compounds with subnanomolar activity. nih.govcornell.edunih.gov

| Strategy | Precursor Compound(s) | Modification | Resulting Scaffold | Ref |

| Modular Synthesis | 2-Fluorobenzoic acid, 3,4-Difluoroaniline | Reaction with various primary/secondary amines | Structurally diverse sulfamoylbenzamides | nih.gov |

| Scaffold Hopping | 2-(Sulfonamido)benzoic acid, 1,2-Diaminophenyl | Amide coupling followed by cyclization | Benzimidazole bioisostere | nih.gov |

| Isosteric Replacement & Analog Synthesis | GRI977143 (thiophene-based) | Replacement of -S- with -NH-SO₂- | Sulfamoyl benzoic acid (SBA) analogs | nih.gov |

| Ring Substitution | Substituted benzo[d]isothiazol-3(2H)-one-1,1-dioxides | Reaction with N-alkylated amine | Substituted 2-(sulfamoyl)benzoic acids | nih.gov |

Computational Chemistry and Theoretical Investigations of the 2 Dipropylsulfamoyl Benzoic Acid System

Quantum Chemical Calculations

Quantum chemical calculations have become a powerful tool for understanding the fundamental properties of molecular systems. For 2-(dipropylsulfamoyl)benzoic acid and its analogs, methods like Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) have been employed to elucidate their electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For instance, in studies of Probenecid (B1678239) salts, geometric optimization of the molecular structure has been performed using the RI-B3LYP-D3(BJ)/def2-TZVP level of theory with the ORCA quantum chemistry program package. mdpi.com Such calculations are crucial for determining the most stable conformation of the molecule and understanding its three-dimensional geometry. mdpi.com

In broader studies involving drug molecules like Probenecid, DFT calculations have been utilized to explore reaction mechanisms and stereoselectivity. acs.org For example, the M06 functional has been employed to investigate such properties. acs.org Furthermore, DFT has been used to determine the site of metabolism in simpler compounds by calculating C-H bond dissociation energies, with methods like B3LYP/6-31+G(d,p) showing good correlation with experimental data. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

For derivatives of Probenecid, FMO analysis has been conducted to assess their reactivity and stability. researchgate.net A smaller HOMO-LUMO energy gap suggests a higher reactivity and a greater possibility of intramolecular charge transfer. nih.gov In one study on a Probenecid-derived hybrid, the HOMO-LUMO energy gap was calculated to be 3.64 eV, indicating good reactivity. researchgate.net The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. Typically, the HOMO is spread over the electron-donating parts of the molecule, while the LUMO is located on the electron-accepting regions. researchgate.netnih.gov

Table 1: Frontier Molecular Orbital (FMO) Parameters for a Probenecid Derivative

| Parameter | Value (eV) |

| EHOMO | Value not specified in search results |

| ELUMO | Value not specified in search results |

| Energy Gap (ΔE) | 3.64 |

Data sourced from a study on a Probenecid derived S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrid. researchgate.net

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular interactions, charge distribution, and the delocalization of electron density within a molecule. acs.orgsnnu.edu.cn It examines the interactions between filled (donor) and empty (acceptor) orbitals, with the energy of these interactions (E(2)) indicating the strength of the delocalization. nih.govacs.org

In studies of molecules related to Probenecid, NBO analysis has been used to understand the stabilization arising from intramolecular charge transfer (ICT). nih.govsnnu.edu.cn For example, the delocalization of electron density from a donor group to an acceptor group can be quantified, providing insight into the electronic stability of the molecule. nih.gov NBO analysis can also reveal the nature of high-valent metal species in catalytic cycles involving Probenecid derivatives. snnu.edu.cn The analysis of natural population charges derived from NBO calculations helps in understanding the polarizability and electrostatic properties of the chemical system. nih.gov

Table 2: Selected NBO Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| σ(C-H) | σ*(C-C) | 5.15 |

| Specific donor/acceptor orbitals and their corresponding stabilization energies for this compound were not available in the search results. The provided data is a representative example from a related study. nih.gov |

Computational methods are also employed to predict spectroscopic parameters, which can then be compared with experimental data for validation. unifi.it For instance, ab initio quantum chemical calculations can be used to determine spectroscopic parameters and potential barriers to internal rotation of methyl groups. In studies of metal complexes, computed spectroscopic parameters have shown good agreement with experimental data for the synthetic complexes and the metal site regions of certain proteins. unifi.it This correlation between theoretical and experimental data is crucial for confirming the accuracy of the computational models used.

Reactivity Analysis and Reaction Pathway Studies

Computational chemistry is instrumental in analyzing the reactivity of molecules and exploring potential reaction pathways. This includes the calculation of energetic barriers and the stability of intermediates.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. It is a fundamental measure of bond strength and a key parameter in understanding chemical reactivity, particularly in radical reactions. nih.gov DFT calculations are a common method for estimating BDEs. mdpi.com

In the context of reactions involving Probenecid derivatives, BDE calculations have been used to understand reaction mechanisms. For example, in a palladium-catalyzed reaction, the BDE of a [PdII]–C bond was calculated to be 11.6 kcal/mol, indicating a weakened bond due to steric repulsion. chinesechemsoc.orgchinesechemsoc.org This low BDE helps to explain the subsequent reaction steps. chinesechemsoc.orgchinesechemsoc.org The C-H bond dissociation energy of unactivated arenes is approximately 110 kcal/mol, highlighting the challenge in C-H activation reactions. nih.gov

Table 3: Calculated Bond Dissociation Energy

| Bond | Bond Dissociation Energy (kcal/mol) |

| [PdII]–C | 11.6 |

Data sourced from a study on an excited-state palladium-catalyzed α-selective C1-ketonylation involving a Probenecid derivative. chinesechemsoc.orgchinesechemsoc.org

Theoretical Exploration of Reaction Mechanisms

While detailed quantum mechanical studies on the synthesis pathway of this compound are limited in publicly accessible literature, theoretical investigations have provided significant insight into its biological mechanism of action. The primary mechanism of Probenecid involves the competitive inhibition of organic anion transporters (OATs) in the renal tubules, a process extensively modeled through a pharmacodynamic lens. wikipedia.orgdrugbank.compatsnap.com

Theoretically, this mechanism is understood as a competitive interaction where Probenecid and endogenous organic acids, like uric acid, vie for the same binding sites on transporter proteins such as OAT1, OAT3, and URAT1. patsnap.comspandidos-publications.com This competition effectively blocks the reabsorption of uric acid from the kidneys back into the bloodstream, leading to its increased excretion in urine. drugbank.compatsnap.com

Further computational explorations delve into the metabolic consequences of this interaction. Studies have investigated how Probenecid interferes with cellular oxidative metabolism. At higher concentrations (≥1 mM), it is shown to uncouple mitochondrial oxidative phosphorylation, which reduces cellular ATP levels and depolarizes the plasma membrane. nih.gov This effect is thought to be nonspecific and related to the lipophilic nature of the drug causing membrane disordering. nih.gov Theoretical models like the universal solvent-based method for calculating solvation free energy (uESE) have been employed to understand the solubility and stability of Probenecid salts, which is crucial for its biological activity. mdpi.com These calculations, often performed at levels like RI-B3LYP-D3(BJ)/def2-TZVP, help rationalize how salt formation can enhance bioavailability. mdpi.com

Molecular Modeling and Docking Studies for Mechanistic Insights

Molecular modeling, particularly docking and molecular dynamics (MD) simulations, has been instrumental in elucidating the interactions of 4-(Dipropylsulfamoyl)benzoic acid (Probenecid) at a molecular level. These studies provide crucial insights into its binding modes with various protein targets, rationalizing its therapeutic effects and exploring potential new applications. researchgate.netmdpi.comnih.gov

In one such study, systems pharmacology and bioinformatics were combined with molecular docking to explore Probenecid's potential in treating SARS-CoV-2/RSV co-infection. researchgate.net The investigation identified 141 overlapping targets and focused on the top 16 hub targets. Subsequent docking and MD simulations suggested that the tyrosine-protein kinase (SRC) and heat shock protein 90-alpha (HSP90AA1) are highly probable binding targets for Probenecid. researchgate.net These computational analyses provide a structural basis for the drug's observed anti-inflammatory and immune-modulatory effects. researchgate.net

Similarly, computational docking has been a key tool in the design and rationalization of other sulfamoyl benzoic acid analogues. For instance, docking analysis of related compounds into the LPA2 ligand-binding pocket helped to explain their structure-activity relationship (SAR) as specific agonists. nih.gov Such studies typically involve preparing the protein and ligand structures, performing the docking using specialized software, and analyzing the resulting poses and scoring functions to predict binding affinity and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Table 1: Illustrative Molecular Docking Targets for Probenecid and Related Analogues

| Compound Class | Investigated Target(s) | Key Findings |

| Probenecid | SRC, HSP90AA1 (related to SARS-CoV-2/RSV) | Identified as potential binding targets, suggesting a mechanism for anti-inflammatory and immune response modulation. researchgate.net |

| Probenecid | Organic Anion Transporters (OAT1, OAT3, URAT1) | Competitively inhibits transporters, blocking uric acid reabsorption. patsnap.comspandidos-publications.com |

| Probenecid | Pannexin 1 (Panx1) Hemichannels | Inhibition of Panx1 is linked to reduced inflammation. wikipedia.orgmdpi.com |

| Sulfamoyl benzoic acid analogues | LPA2 GPCR | Docking studies rationalized the structure-activity relationship for novel specific agonists. nih.gov |

This table is illustrative and based on findings from various computational studies.

Simulation of Intermolecular Interactions: Hirshfeld Surface Analysis and Interaction Energy Studies

Hirshfeld surface (HS) analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.govmdpi.com This technique partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the complete crystal. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify key interaction points.

A recent study on the salts of Probenecid with 4-aminopyridine (B3432731) (4AMP) and 4-dimethylaminopyridine (B28879) (4DAP) utilized Hirshfeld surface analysis to investigate the intermolecular interactions in detail. mdpi.com The analysis, performed using CrystalExplorer software, generates a 3D surface where different colors represent the nature of the contacts: red for strong, short contacts (often hydrogen bonds), white for contacts around the van der Waals separation, and blue for longer, weaker contacts. mdpi.com

The 2D fingerprint plots derived from the Hirshfeld surface provide quantitative summaries of the different types of intermolecular contacts. These plots decompose the surface into contributions from specific atom pairs, revealing the percentage of the Hirshfeld surface area dedicated to each type of interaction. This allows for a precise understanding of the forces governing the crystal packing.

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of a Probenecid-based Salt

| Contact Type | Contribution (%) for (PRO)⁻(4AMP)⁺ | Description |

| H···H | 47.8% | Represents the most significant contribution, highlighting the importance of van der Waals forces in the crystal packing. nih.gov |

| C···H/H···C | 20.5% | Indicates significant carbon-hydrogen interactions. nih.gov |

| O···H/H···O | 12.4% | Corresponds to hydrogen bonding interactions, which are crucial for stabilizing the crystal structure. |

| N···H/H···N | 7.2% | Represents another set of important hydrogen bonding or close-contact interactions. nih.gov |

| S···H/H···S | 4.1% | Shows interactions involving the sulfur atom of the sulfamoyl group. nih.gov |

Data adapted from a representative analysis of a related compound to illustrate the typical findings from Hirshfeld surface analysis. The specific values are for 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole and serve as an example of the technique's output. nih.gov

In addition to visualization, interaction energy calculations based on these molecular pairs can be computed to quantify the electrostatic, polarization, dispersion, and repulsion components of the total interaction energy, further clarifying the nature of the forces holding the crystal together. mdpi.com

Investigation of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties involves studying how a material's optical properties (like the refractive index) change with the intensity of incident light. smf.mxnih.gov Materials with significant NLO responses are crucial for developing technologies like electro-optic devices and optical switches. rsc.org Typically, molecules with extensive π-conjugated systems, large dipole moments, and significant differences between ground and excited state dipole moments exhibit high NLO activity. researchgate.net

A literature review indicates that direct computational or experimental studies specifically focused on the non-linear optical properties of this compound or its common isomer, Probenecid, are not available.

However, theoretical calculations of NLO properties are well-established for other organic molecules. These studies often employ quantum chemical methods, such as Density Functional Theory (DFT) with specific functionals (e.g., B3LYP), to calculate key NLO-related parameters. researchgate.net The primary parameters of interest include:

Polarizability (α): The ability of the electron cloud to be distorted by an external electric field.

First Hyperpolarizability (β): A tensor quantity that describes the second-order NLO response.

For a molecule to have a non-zero β value, it must be non-centrosymmetric. While the this compound molecule itself is not highly symmetric, its potential for significant NLO properties would depend on the extent of intramolecular charge transfer, which could be theoretically evaluated. The presence of an electron-donating group (the dipropylamino moiety, through the sulfamoyl linker) and an electron-withdrawing group (the carboxylic acid on the benzene (B151609) ring) provides a basic "push-pull" framework, which is a common design strategy for NLO chromophores. smf.mx

Further theoretical studies would be required to optimize the geometry of this compound and compute its electronic properties, including the HOMO-LUMO energy gap and the aforementioned NLO parameters, to ascertain its potential in this area.

Advanced Reactivity and Mechanistic Studies of 2 Dipropylsulfamoyl Benzoic Acid

Reaction Mechanisms Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of reactivity in 2-(dipropylsulfamoyl)benzoic acid, participating in reactions typical of aromatic acids, though modulated by the presence of the bulky adjacent sulfamoyl group.

Nucleophilic Acyl Substitution Pathways

The carboxylic acid moiety of this compound can undergo nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. This two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl. nih.gov

Common transformations include conversion to more reactive acyl derivatives. For instance, reaction with thionyl chloride (SOCl₂) would convert the carboxylic acid to its corresponding acid chloride, 2-(dipropylsulfamoyl)benzoyl chloride. This highly reactive intermediate can then be readily converted to esters, amides, and anhydrides by reaction with appropriate nucleophiles (alcohols, amines, or carboxylates, respectively).

A relevant example can be drawn from the chemistry of its isomer, Probenecid (B1678239). A patented method describes the synthesis of Probenecid-arginine derivatives by first activating the carboxylic acid. quora.com Probenecid is reacted with a halogenating agent, such as thionyl chloride, to form the acyl chloride. This intermediate then reacts with an amine, in this case arginine methyl ester, via nucleophilic acyl substitution to form an amide bond. quora.com A similar pathway is undoubtedly accessible for the 2-isomer, as illustrated in the following general scheme:

Scheme 1: General Nucleophilic Acyl Substitution of this compound

This scheme illustrates the conversion to an acyl chloride and subsequent reaction with a nucleophile (e.g., an alcohol or amine) to form an ester or amide.

The ortho-positioning of the dipropylsulfamoyl group is expected to exert steric hindrance, potentially slowing the rate of nucleophilic attack compared to its para-isomer, Probenecid.

Potential for Intramolecular Cyclization Reactions

The ortho arrangement of the carboxylic acid and sulfamoyl groups in this compound creates the potential for intramolecular cyclization reactions, which are not possible for the meta or para isomers. Under dehydrating conditions, the molecule could theoretically cyclize to form a six-membered cyclic sulfonamide, a class of compounds known as sultams. wikipedia.org

Specifically, the reaction could lead to the formation of a 2,3-dihydro-2,2-dipropyl-1,2-benzisothiazol-3-one 1,1-dioxide ring system. This type of reaction typically requires activation of the carboxylic acid (e.g., conversion to the acyl chloride) followed by intramolecular nucleophilic attack from the sulfonamide nitrogen. However, such a reaction may be challenging due to the steric bulk of the two propyl groups on the nitrogen, which could hinder the necessary geometry for ring closure.

Alternatively, syntheses of related benzothiadiazine 1,1-dioxide systems often start from ortho-disubstituted benzene (B151609) derivatives, highlighting the utility of ortho-functionality in constructing heterocyclic rings. mdpi.com For example, the cyclization of 2-formylbenzenesulfonyl chloride with hydrazine (B178648) is a key step in forming the 1,2,3-benzothiadiazine 1,1-dioxide core. mdpi.com While not a direct analogue, this demonstrates the principle of using adjacent ortho groups to build fused heterocyclic systems.

Reactivity and Transformation of the Sulfamoyl Group

The dipropylsulfamoyl group is generally stable but possesses functionality that allows for its participation in important chemical transformations. wikipedia.org

Role as a Ligand in Coordination Chemistry

This compound possesses two potential coordination sites: the carboxylate group and the oxygen or nitrogen atoms of the sulfamoyl group. This makes it a candidate for acting as a ligand in coordination chemistry. Following deprotonation of the carboxylic acid, the resulting carboxylate can coordinate to a metal center. The sulfamoyl group's oxygen atoms can also act as Lewis basic sites to bind metals. nih.govmdpi-res.com

The ortho-positioning of these two functional groups makes the compound a potential bidentate chelating ligand. A metal ion could be coordinated by both the carboxylate oxygen and one of the sulfamoyl oxygen atoms, forming a stable six-membered chelate ring. This chelation would likely enhance the stability of the resulting metal complex compared to coordination with monofunctional ligands.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate (Carboxylate) | The carboxylate group binds to a single metal center. | Zn(II), Cu(II), Ni(II) |

| Monodentate (Sulfamoyl) | A sulfamoyl oxygen atom binds to a single metal center. | Lanthanides, Hard Lewis Acids |

| Bidentate (Chelating) | The carboxylate and a sulfamoyl oxygen atom bind to the same metal center, forming a stable six-membered ring. | Cu(II), Ni(II), Zn(II), Co(II) |

| Bridging | The ligand bridges two metal centers, using the carboxylate for one and the sulfamoyl group for the other. | Ag(I), Cu(I) |

Applications as a Crosslinking Reagent in Organic Synthesis

The bifunctional nature of this compound provides the potential for its use as a crosslinking reagent, or as a precursor to one. Crosslinking agents are molecules that can form covalent bonds to link two or more polymer chains or other molecules together. google.com

The carboxylic acid group is a key functionality for crosslinking. It can be activated, for example with a carbodiimide (B86325) like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to react with amine groups on another molecule, forming stable amide bonds. rsc.org This is a common strategy for crosslinking proteins and other biopolymers. nih.gov Similarly, the carboxylic acid can be made to react with hydroxyl groups to form ester linkages, a method used to crosslink polymers like polyvinyl alcohol. researchgate.net

While the sulfonamide group itself is relatively unreactive, its presence provides structural rigidity and defined stereochemistry. wikipedia.org More complex crosslinking strategies could involve modifying the aromatic ring through electrophilic substitution, adding further reactive handles to the molecule. For instance, oxidative processes can be used to couple sulfonamides to phenolic compounds, suggesting a pathway for incorporation into larger molecular structures. nih.gov

Influence of Substituents on Chemical Reactivity and Selectivity

The reactivity of this compound is significantly influenced by the ortho-positioning of its two functional groups, a phenomenon known as the "ortho effect". wikipedia.orgvedantu.com This effect is a combination of steric and electronic factors that distinguishes its reactivity from its meta and para isomers, most notably the well-studied drug Probenecid (the para isomer). nih.gov

Steric Effects: The bulky dipropylsulfamoyl group sterically hinders the adjacent carboxylic acid group. This forces the -COOH group to twist out of the plane of the benzene ring. quora.comwordpress.com This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which has the primary effect of increasing the acidity of the carboxylic acid compared to its para-isomer. wikipedia.orglibretexts.org Therefore, this compound is predicted to be a stronger acid than Probenecid.

Electronic Effects: The sulfamoyl group is strongly electron-withdrawing through the inductive effect (-I effect). In the ortho position, this effect is maximized due to proximity, further stabilizing the carboxylate anion upon deprotonation and increasing acidity. pearson.com In the para position, the electron-withdrawing nature is still present but can be partially offset by a weak resonance-donating (+R) effect from the nitrogen lone pair, making the para isomer less acidic. byjus.comcdnsciencepub.com

These combined effects mean that the carboxylic acid of the 2-isomer is more acidic and its reactivity in nucleophilic acyl substitution reactions may be altered compared to the 4-isomer.

Table 2: Comparative Properties of 2- and 4-(Dipropylsulfamoyl)benzoic Acid

| Property | This compound | 4-(Dipropylsulfamoyl)benzoic acid (Probenecid) | Reference |

| Molecular Formula | C₁₃H₁₉NO₄S | C₁₃H₁₉NO₄S | |

| Molecular Weight | 285.36 g/mol | 285.36 g/mol | |

| Predicted Acidity (pKa) | Lower (Stronger Acid) | Higher (Weaker Acid) | wikipedia.orglibretexts.org |

| Steric Hindrance at -COOH | High | Low | wordpress.com |

| Potential for Intramolecular Chelation | High | Low |

Research Applications and Potential in Advanced Chemical Systems

Strategic Building Block in Complex Organic Synthesis

The 2-(sulfamoyl)benzoic acid scaffold is a valuable starting point for the construction of more complex and functionally specific molecules. Research has demonstrated the utility of this core structure in medicinal chemistry, particularly for creating targeted therapeutic agents.

In one notable example, the ethyl ester of 2-sulfamoylbenzoic acid was used as a key reactant in the synthesis of a series of sulfamoyl benzoic acid (SBA) analogues. nih.gov These analogues were designed and synthesized to act as specific agonists for the lysophosphatidic acid (LPA) receptor 2 (LPA₂), a G protein-coupled receptor involved in mediating anti-apoptotic and protective effects in the gut. nih.govnih.gov The synthesis involved reacting 2-sulfamoylbenzoic acid ethyl ester with various bromoalkyl compounds to introduce different tail groups, thereby modulating the biological activity of the final products. nih.gov This work led to the discovery of potent and specific LPA₂ agonists, with some derivatives showing activity at subnanomolar concentrations. nih.govnih.gov

Similarly, the 2-(sulfonamido)benzoic acid framework has been employed to create allosteric modulators for the Mas-related G protein-coupled receptor member X1 (MrgX1), a target for pain modulation. nih.gov In this synthetic approach, an anthranilic acid derivative is coupled with a sulfonyl chloride to form the core sulfonamide structure, which is then further functionalized. nih.gov These examples underscore the role of the 2-(sulfamoyl)benzoic acid moiety as a foundational component, providing a reliable platform for building molecular complexity and achieving specific biological functions.

**6.2. Exploration in Materials Science

The distinct functional groups of 2-(dipropylsulfamoyl)benzoic acid make it a candidate for the development of novel materials with tailored properties. Its potential extends to the creation of polymers, dyes, and materials with specialized optical characteristics.

While direct polymerization of this compound has not been extensively documented, its structure contains functionalities that are staples in polymer chemistry. The carboxylic acid group can, in principle, undergo condensation polymerization to form polyesters or polyamides. The bulky dipropylsulfamoyl group would act as a significant side chain, influencing the polymer's solubility, thermal stability, and morphology.

More established is the use of related sulfonamide structures in the synthesis of dyes. Aromatic sulfonamides are key components in a variety of dyestuffs, including azo dyes. tsijournals.com The general synthesis of such dyes often involves the diazotization of an aromatic amine followed by coupling with another aromatic component. tsijournals.comresearchgate.net A molecule like this compound could be chemically modified, for instance, through the introduction of an amino group, to become a precursor in the synthesis of specialized dyes where the sulfonamide group helps to tune the color and improve fastness properties.

The development of highly specific LPA₂ receptor agonists from the 2-sulfamoylbenzoic acid core is a clear example of its use in creating advanced functional materials, in this case, for biomedical applications. nih.gov

There is significant research interest in organic molecules with non-linear optical (NLO) properties for applications in optoelectronics and telecommunications. researchgate.net A key design principle for second-order NLO materials is the creation of "push-pull" systems, where an electron-donating group and an electron-accepting group are linked by a π-conjugated system.

Sulfonamide derivatives are actively studied for these properties. researchgate.netresearchgate.netnih.gov The sulfonamide group is recognized for its strong electron-withdrawing nature, which can be harnessed to create molecules with a large first hyperpolarizability (β), a measure of NLO activity. researchgate.netnih.gov Theoretical and experimental studies on various sulfonamide derivatives have confirmed their potential for a significant NLO response. researchgate.netresearchgate.net For instance, computational studies on heterocyclic azo compounds containing a sulfonamide group predict high hyperpolarizability values, making them promising candidates for NLO materials. nih.govbohrium.com Another study on a pyrimidine (B1678525) derivative featuring a sulfonamide group also highlighted its potential for NLO applications. nih.gov

Given that this compound contains two electron-withdrawing groups (sulfonamide and carboxylic acid) attached to a benzene (B151609) ring, it could be strategically modified and integrated into larger chromophores. By pairing this acceptor-rich moiety with a strong electron donor, it could serve as a key component in the molecular engineering of new materials for second- and third-order non-linear optics.

Coordination Chemistry and Metal Complexation Studies

The presence of both a carboxylate group and a sulfonamide group makes this compound a highly versatile ligand for coordinating with a wide range of metal ions. This allows for the design of metal complexes with diverse structures and potential applications in areas like catalysis and materials science.

Substituted benzoic acids are widely used as ligands in coordination chemistry. nih.govmdpi.com The carboxylate group is an excellent coordinating agent for both transition metals and lanthanides, while other substituents on the ring can modulate the electronic properties and steric environment of the resulting complex.

Research has shown that sulfamoylbenzoic acid derivatives can form stable complexes with various transition metals. For example, 2,4-dichloro-5-sulfamoylbenzoic acid has been used to synthesize a series of complexes with Mg(II), Fe(II), Co(II), Ni(II), Cu(II), and Cd(II), resulting in compounds with proposed octahedral geometries. indexcopernicus.com This demonstrates the capability of the sulfamoylbenzoic acid framework to act as a primary ligand.

Furthermore, substituted benzoic acids are effective ligands for lanthanide ions (Ln³⁺), often acting as "antenna" ligands in luminescent materials. nih.govmdpi.com The organic ligand absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits light at its characteristic wavelength. nih.gov The specific substituents on the benzoic acid ring can be tuned to optimize this energy transfer process. The structure of this compound, with its potential O-donor atoms from the carboxylate and sulfonyl groups and a potential N-donor from the sulfonamide, offers multiple binding possibilities, making it a promising candidate for designing novel transition metal and lanthanide complexes with unique photophysical or catalytic properties.

The way in which a ligand binds to a metal ion dictates the final structure and properties of the resulting complex. The carboxylate group of this compound can exhibit several coordination modes, which leads to a variety of possible architectures. It can bind to a single metal ion in a monodentate or bidentate fashion, or it can bridge two metal ions, leading to the formation of multinuclear complexes or extended coordination polymers.

Studies on related substituted benzoic acids have revealed a rich variety of structural possibilities.

Dinuclear and Mononuclear Complexes : Lanthanide complexes with substituted benzoic acids can form discrete dimeric structures where two metal centers are bridged by carboxylate groups. mdpi.com Mononuclear complexes, where a central metal ion is coordinated by several ligand molecules, are also common. nih.gov

Coordination Polymers : By linking metal centers, bifunctional ligands can create extended networks. For example, complexes of 2,4-bis-(triazol-1-yl)benzoic acid with Cd(II) and Zn(II) have been shown to form 1D chains, 2D layers, and even complex 3D frameworks. nih.govacs.org

Hydrogen Bonding : In addition to direct metal-ligand coordination, hydrogen bonding plays a crucial role in defining the final crystal architecture. As seen in the crystal structure of 2-(ferrocenylcarbonyl)benzoic acid, intermolecular hydrogen bonds between carboxylic acid groups can lead to the formation of stable centrosymmetric dimers. iucr.org

The interplay between direct metal coordination via the carboxylate and potentially the sulfamoyl groups, combined with intermolecular forces like hydrogen bonding, allows this compound to be a versatile tool for constructing a wide array of metal-organic architectures with potentially novel properties.

Table 1: Potential Coordination Modes of the Carboxylate Group in Metal Complexes This table is illustrative, based on common coordination modes observed for carboxylate ligands in general.

| Coordination Mode | Description | Resulting Structure |

|---|---|---|

| Monodentate | One oxygen atom of the carboxylate group binds to a single metal center. | Often leads to simple mononuclear complexes. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring. | Stabilizes mononuclear complexes. |

| Bidentate Bridging | Each oxygen atom of the carboxylate group binds to a different metal center, linking them together. | Can lead to dimers, chains, or higher-dimensional polymers. |

| Syn-Anti Bridging | A combination of bridging modes that can create 1D, 2D, or 3D coordination polymers. | Forms complex, extended network architectures. |

Development of Chemical Probes and Analogues for Biological System Research

The structural backbone of this compound has proven to be a versatile scaffold for the development of chemical probes and analogues. These tools are instrumental in the exploration of complex biological systems, enabling detailed mechanistic studies of receptors and enzymes.

Design and Synthesis of Receptor Agonists/Antagonists for Mechanistic Studies (e.g., LPA2 receptor)

The lysophosphatidic acid (LPA) receptors, a class of G protein-coupled receptors (GPCRs), are crucial mediators of a wide array of cellular processes. The LPA2 receptor subtype, in particular, is implicated in protective effects within the gut. nih.gov The development of selective agonists and antagonists for the LPA2 receptor is therefore of significant interest for dissecting its physiological and pathological roles.

Researchers have successfully designed and synthesized a series of sulfamoyl benzoic acid (SBA) analogues based on the this compound scaffold to create specific modulators of the LPA2 receptor. nih.govnih.gov Starting from a known, non-specific LPA2 agonist, a scaffold derivatization approach guided by computational modeling was employed. nih.gov This involved the isosteric replacement of a sulfur atom with a sulfamoyl group (-NH-SO2-), leading to the core SBA structure. nih.gov

The synthesis of these analogues typically involves the reaction of a substituted 2-sulfamoylbenzoic acid ethyl ester with various amine-containing building blocks. nih.gov For instance, reaction with 2-(bromoalkyl)benzo[de]isoquinoline-1,3-dione derivatives in the presence of a base like potassium carbonate in dimethylformamide (DMF) has yielded a range of SBA analogues with varying linker lengths and tail groups. nih.gov Subsequent hydrolysis of the ester group affords the final carboxylic acid derivatives. nih.gov

These synthetic efforts have led to the discovery of potent and specific LPA2 receptor agonists. One notable example is a 5-chloro-substituted SBA analogue which demonstrated picomolar agonist activity for the LPA2 receptor, while showing no significant activity at other LPA receptor subtypes. nih.gov The structure-activity relationship (SAR) studies, supported by computational docking into the LPA2 ligand-binding pocket, have provided valuable insights into the structural requirements for achieving high affinity and selectivity. nih.govnih.gov These specific agonists serve as powerful chemical probes to investigate the downstream signaling pathways and biological functions of the LPA2 receptor without the confounding effects of activating other LPA receptors. nih.gov

Conversely, the same scaffold has been utilized to develop LPA2 receptor antagonists. By systematically modifying the structure of an initial hit compound identified through screening, researchers have been able to enhance antagonist potency and selectivity. acs.org These antagonists are crucial for studying the consequences of blocking LPA2 receptor signaling, which has been implicated in conditions like spinal cord injury. acs.org

Table 1: Examples of this compound Analogues as LPA2 Receptor Modulators

| Compound ID | Modification | Biological Activity | Reference |

| 11d | 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | Specific LPA2 agonist (pM activity) | nih.gov |

| UCM-14216 | Undisclosed modification of a hit compound | Potent and selective LPA2 antagonist | acs.org |

Inhibitor Design and Mechanistic Insights into Enzyme Inhibition (e.g., Urease, α-Glucosidase, α-Amylase, Metallo-β-lactamase)

The this compound scaffold, particularly due to the presence of the sulfonamide group, has also been explored for the design of inhibitors targeting a variety of enzymes. The sulfonamide moiety is a well-established pharmacophore known to interact with the active sites of numerous enzymes. nih.gov

Urease Inhibition:

Urease, a nickel-containing metalloenzyme, is a key virulence factor for several pathogenic bacteria. nih.gov The sulfonamide scaffold has been extensively utilized in the design of urease inhibitors. nih.govnih.gov The structural similarity of sulfonamides to urea, the natural substrate of urease, allows them to act as competitive inhibitors by binding to the enzyme's active site. acs.org The design of novel sulfonamide derivatives, often incorporating other heterocyclic moieties like 1,2,3-triazoles, has led to the discovery of potent urease inhibitors with IC50 values in the low micromolar to nanomolar range, significantly more potent than the standard inhibitor thiourea. nih.gov

α-Glucosidase and α-Amylase Inhibition:

α-Glucosidase and α-amylase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes. rsc.orgnih.gov Sulfonamide-containing compounds have emerged as a promising class of α-glucosidase inhibitors. nih.govrsc.orgnih.gov For instance, sulfonamide chalcones and novel sulfonamide derivatives have demonstrated potent α-glucosidase inhibitory activity, with some compounds being more potent than the clinically used drug acarbose. nih.govrsc.org The structure-activity relationship studies of these sulfonamide derivatives have revealed that the nature and position of substituents on the aromatic rings play a crucial role in their inhibitory potency. rsc.org Similarly, probenecid-derived hybrids incorporating a 1,3,4-oxadiazole (B1194373) moiety have shown good inhibitory activity against α-amylase.

Metallo-β-lactamase Inhibition:

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. nih.govacs.orgasm.orgasm.org The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. Sulfamoyl heteroarylcarboxylic acids have been identified as promising leads for MBL inhibitors. asm.orgasm.org X-ray crystallography studies have revealed that the sulfamoyl group of these inhibitors can coordinate with the zinc ions in the MBL active site, leading to competitive inhibition. asm.orgasm.org Furthermore, sulfonamide boronic acids have also been investigated as MBL inhibitors, demonstrating potent activity and the ability to reverse β-lactamase-mediated resistance. nih.gov

Table 2: Examples of Sulfonamide-Based Enzyme Inhibitors

| Enzyme Target | Inhibitor Class | Key Structural Features | Example IC50/Ki | Reference |

| Urease | Sulfonamide-1,2,3-triazole-acetamide derivatives | Combination of sulfonamide and triazole moieties | 0.12 µM | nih.gov |

| α-Glucosidase | Novel sulfonamide derivatives | Unsubstituted or specific halogen/nitro substitutions on the phenyl ring | 19.39 µM | rsc.org |

| α-Amylase | Probenecid-derived 1,3,4-oxadiazole-phthalimide hybrid | Hybrid molecule of probenecid (B1678239), 1,3,4-oxadiazole, and phthalimide | 10.60 ± 0.16 μg/mL | |

| Metallo-β-lactamase | Sulfamoyl heteroarylcarboxylic acids | Sulfamoyl group for zinc binding and a carboxylate group | Nanomolar to micromolar range | asm.orgasm.org |

| Metallo-β-lactamase | Sulfonamide boronic acids | Sulfonamide replacing the carboxamide of β-lactams | 25 nM | nih.gov |

Analytical Method Development and Validation for Sulfamoylbenzoic Acid Derivatives

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and adaptability. For polar acidic compounds like 2-(Dipropylsulfamoyl)benzoic acid, reversed-phase HPLC is the most common and effective approach.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant method for the analysis of sulfamoylbenzoic acid derivatives. This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

While specific validated methods for this compound are not extensively detailed in publicly available literature, methods for the isomeric compound, probenecid (B1678239) (p-(Dipropylsulfamoyl)benzoic acid), and other benzoic acid derivatives offer a strong basis for method development. newdruginfo.comresearchgate.nethelixchrom.com The purity of synthesized sulfamoyl benzoic acid analogues is often confirmed using HPLC, indicating the suitability of this technique. nih.gov

A typical RP-HPLC method for a compound like this compound would involve a C18 column as the stationary phase. newdruginfo.comresearchgate.net The mobile phase is generally a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. ekb.egnih.gov The pH of the aqueous buffer is a critical parameter that influences the retention and peak shape of acidic compounds. For benzoic acid derivatives, an acidic pH is often employed to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks. researchgate.net

A gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to ensure the efficient elution of all components in a sample mixture, especially when analyzing the parent compound in the presence of its impurities. ekb.eg

Table 1: Illustrative RP-HPLC Parameters for the Analysis of Sulfamoylbenzoic Acid Derivatives

| Parameter | Typical Conditions |

| Stationary Phase | C18 (Octadecyl-silica), 5 µm particle size, 250 mm x 4.6 mm |

| Mobile Phase | A: 0.1% Phosphoric acid in Water; B: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

This table presents a hypothetical but representative set of conditions based on methods for related compounds.

To enhance sensitivity and selectivity, various advanced detection techniques can be coupled with HPLC.

UV-Visible and Photodiode Array (PDA) Detection: UV-Visible detection is the most common detection method for chromophoric compounds like this compound. The aromatic ring and the sulfamoyl group contribute to its UV absorbance. A photodiode array (PDA) detector offers the advantage of acquiring the entire UV spectrum for each peak, which aids in peak identification and purity assessment. newdruginfo.com For benzoic acid derivatives, detection wavelengths are typically set around 230-280 nm. researchgate.net

Fluorescence (FLD) Detection: While not inherently fluorescent, derivatization of the carboxylic acid or the secondary amine (if present after hydrolysis) could potentially be employed to introduce a fluorescent tag, significantly increasing detection sensitivity. However, this is a more complex approach and is generally reserved for trace-level analysis.

Mass Spectrometry (MS/MS) Detection: The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides the highest level of selectivity and sensitivity. This technique is invaluable for the identification of impurities and degradation products, even at very low concentrations. The mass spectrometer can provide molecular weight information and fragmentation patterns, which are crucial for structural elucidation.

Table 2: Advanced Detection Techniques in HPLC for Sulfamoylbenzoic Acid Derivatives

| Detector | Principle | Applicability for this compound |

| UV-Visible | Measures the absorbance of UV-Vis light by the analyte. | Standard and widely applicable due to the presence of a chromophore. newdruginfo.com |

| Photodiode Array (PDA) | Acquires the full UV-Vis spectrum of the eluting peak. | Provides spectral information for peak identification and purity analysis. researchgate.net |

| Fluorescence (FLD) | Measures the emission of light from a fluorescent analyte. | Requires derivatization to introduce a fluorophore. |

| Mass Spectrometry (MS/MS) | Measures the mass-to-charge ratio of ionized analytes and their fragments. | Highly sensitive and selective; ideal for impurity profiling and structural confirmation. |

Other Chromatographic Techniques

While HPLC is the primary analytical tool, other chromatographic techniques may have specific applications.

Gas Chromatography (GC): Direct analysis of polar and non-volatile compounds like this compound by Gas Chromatography (GC) is challenging. researchgate.net The high polarity of the carboxylic acid and sulfamoyl groups, and the low volatility of the molecule, can lead to poor peak shape, low response, and thermal degradation in the GC inlet and column. researchgate.netchromforum.org

To overcome these limitations, derivatization is typically required. The carboxylic acid group can be converted into a more volatile ester (e.g., a methyl or silyl (B83357) ester) prior to GC analysis. researchgate.netchromforum.org This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation and detection by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Table 3: Potential GC Method with Derivatization for this compound

| Parameter | Typical Conditions |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5 or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

This table outlines a plausible GC method following a necessary derivatization step.

Q & A

Q. What experimental methods are recommended for determining the aqueous solubility of 2-(Dipropylsulfamoyl)benzoic acid?

The shake-flask method is a standard technique for solubility determination. In this approach, excess compound is equilibrated in water at a controlled temperature (e.g., 22.5°C), followed by filtration and quantification via UV spectroscopy or HPLC. The low solubility of this compound (3.6 mg/L at 22.5°C) suggests challenges in bioavailability, necessitating co-solvents (e.g., DMSO) or pH adjustment for in vitro studies .

Q. How can researchers confirm the crystal structure of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is widely employed for structural elucidation. SHELX software allows refinement against high-resolution data, critical for resolving sulfonamide group geometry and hydrogen-bonding interactions. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What synthetic routes are typically used to prepare this compound?

A common approach involves sulfonylation of 4-aminobenzoic acid with dipropylsulfamoyl chloride under basic conditions. Reaction monitoring via TLC or HPLC ensures completion, followed by purification using recrystallization or column chromatography. Structural confirmation requires NMR (e.g., H, C) and FT-IR to validate sulfonamide and carboxylic acid functionalities .

Q. Which analytical techniques are suitable for assessing the purity of this compound post-synthesis?

Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) provides high-resolution separation. Purity >95% is achievable, as noted in safety data sheets. Complementary techniques include H NMR for integration of propyl groups and elemental analysis for sulfur content verification .

Advanced Research Questions

Q. How can structural modifications of the sulfamoyl group enhance enzyme inhibitory activity?

Substituting dipropyl groups with electron-withdrawing moieties (e.g., trifluoromethyl) or aromatic rings may improve binding to enzyme active sites. For example, derivatives of sulfamoyl benzoic acids have shown increased α-glucosidase inhibition (IC < 1 µM) through optimized hydrophobic interactions and hydrogen bonding .

Q. What strategies mitigate the low bioavailability of this compound in pharmacological studies?

Prodrug approaches (e.g., esterification of the carboxylic acid) enhance solubility and membrane permeability. Alternatively, nanoformulation with liposomes or cyclodextrins improves delivery. Pharmacokinetic studies in animal models should monitor plasma half-life and metabolite profiles .

Q. How do temperature and pH affect the stability of this compound in aqueous solutions?

Stability studies using accelerated degradation (e.g., 40°C/75% RH) and pH-variation (2–9) reveal decomposition pathways. LC-MS identifies degradation products, such as hydrolyzed sulfonamide or decarboxylated derivatives. Buffered solutions at pH 6–7 are optimal for long-term storage .

Q. What computational tools predict the binding affinity of this compound with target proteins?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes like urate transporters or α-glucosidase. QSAR models incorporating substituent electronic parameters (Hammett σ) correlate structural features with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.